molecular formula C21H20Cl2N4OS B3662316 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

Cat. No.: B3662316
M. Wt: 447.4 g/mol
InChI Key: QJJHWDXTBFOIJP-UHFFFAOYSA-N
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Description

The compound “2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide” is a complex organic molecule that contains several functional groups, including an allyl group, a 1,2,4-triazole ring, a dichlorophenyl group, a thioether linkage, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms, which would contribute to the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dichlorophenyl group might increase its lipophilicity, while the 1,2,4-triazole ring might contribute to its acidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were being studied as a potential drug, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4OS/c1-2-12-27-20(17-9-8-16(22)13-18(17)23)25-26-21(27)29-14-19(28)24-11-10-15-6-4-3-5-7-15/h2-9,13H,1,10-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJHWDXTBFOIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

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